

# T025: A Potent CLK Inhibitor for Advancing MYC-Driven Disease Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: T025

Cat. No.: B15621720

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

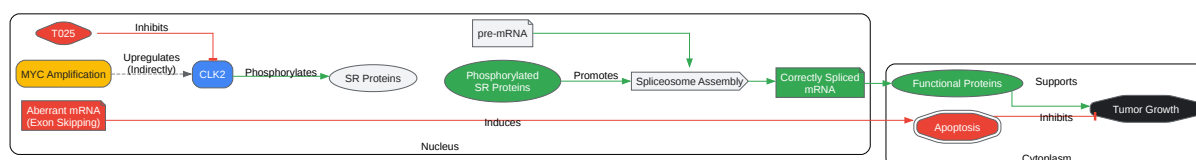
The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cellular proliferation, growth, and metabolism. Their dysregulation is a hallmark of a vast number of human cancers, making MYC an attractive but challenging therapeutic target.<sup>[1][2]</sup> Recent research has illuminated a promising therapeutic strategy: targeting cellular processes upon which MYC-driven cancers are uniquely dependent. One such vulnerability lies in the machinery of pre-mRNA splicing, a critical step in gene expression that is often aberrantly regulated in cancer.

This technical guide focuses on **T025**, a potent and orally active small molecule inhibitor of the Cdc2-like kinase (CLK) family, with particularly high affinity for CLK2. **T025** has demonstrated significant anti-tumor efficacy in preclinical models of MYC-driven diseases by disrupting RNA splicing, leading to cancer cell death. This document provides a comprehensive overview of **T025**, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols to facilitate its use in research and drug development.

## Mechanism of Action: Targeting the Spliceosome in MYC-Driven Cancers

**T025** exerts its anti-cancer effects by inhibiting the kinase activity of CLKs. CLKs are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[3] Phosphorylated SR proteins are essential for the recognition of exons and the proper assembly of the spliceosome.

In MYC-driven cancers, there is an increased demand on the splicing machinery to support rapid cell growth and proliferation. **T025**-mediated inhibition of CLKs leads to a reduction in the phosphorylation of SR proteins. This impairment of SR protein function disrupts the normal splicing process, predominantly causing exon skipping. The resulting aberrant mRNA transcripts can lead to the production of non-functional proteins or trigger nonsense-mediated decay, ultimately inducing apoptosis and suppressing tumor growth.[1][2] Notably, cancer cells with high levels of MYC amplification have shown increased sensitivity to **T025**, highlighting a synthetic lethal interaction.[1][2]



[Click to download full resolution via product page](#)

**Caption:** Mechanism of action of **T025** in MYC-driven cancer cells.

## Quantitative Data

The following tables summarize the key quantitative data for **T025** from preclinical studies.

Table 1: Kinase Inhibitory Activity of **T025**

Kinase	Dissociation Constant (Kd) (nM)
CLK1	4.8
CLK2	0.096
CLK3	6.5
CLK4	0.61
DYRK1A	0.074
DYRK1B	1.5
DYRK2	32

Data compiled from publicly available sources.[\[4\]](#)

Table 2: In Vitro Anti-proliferative Activity of **T025**

Cell Line	Cancer Type	MYC Status	IC50 (nM)
MDA-MB-468	Triple-Negative Breast Cancer	Amplified	30 - 300
SK-BR-3	Breast Cancer	Amplified	30 - 300
MCF7	Breast Cancer	Amplified	30 - 300
Hematological and other solid cancer cell lines	Various	Not specified	30 - 300

IC50 values represent a range reported in various studies.[\[4\]](#)

Table 3: In Vivo Efficacy of **T025** in a MYC-Driven Breast Cancer Allograft Model

Animal Model	Treatment	Dosing Schedule	Outcome
MMTV-MYC Allograft	T025 (50 mg/kg, p.o.)	Twice daily on 2 days per week	Significant suppression of tumor growth
No significant body weight loss			

Data from a study using an allograft model of spontaneous, MYC-driven breast cancer.[\[1\]](#)[\[5\]](#)

## Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and may require optimization for specific experimental conditions.

### In Vitro Cell Proliferation Assay

This protocol describes a method to determine the anti-proliferative effect of **T025** on cancer cell lines.

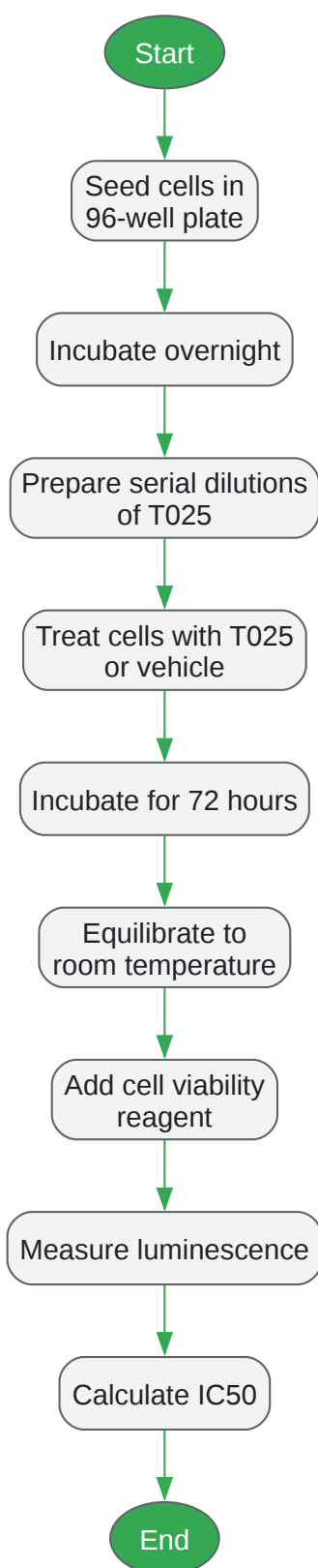
Materials:

- Cancer cell line of interest (e.g., MDA-MB-468)
- Complete cell culture medium
- **T025** (stock solution in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Prepare serial dilutions of **T025** in complete medium. The final DMSO concentration should not exceed 0.1%.
- Remove the medium from the wells and add 100 µL of the **T025** dilutions or vehicle control.
- Incubate the plate for 72 hours at 37°C.
- Equilibrate the plate to room temperature for 30 minutes.
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the IC<sub>50</sub> value by plotting the percentage of cell viability against the log of the **T025** concentration and fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

**Caption:** Workflow for the in vitro cell proliferation assay.

## Western Blot Analysis of SR Protein Phosphorylation

This protocol details the detection of phosphorylated SR proteins in response to **T025** treatment.

### Materials:

- Cancer cell line (e.g., MDA-MB-468)
- **T025**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% BSA or non-fat milk in TBST)
- Primary antibody: Anti-phospho-SR protein (clone 1H4)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Treat cells with **T025** at the desired concentrations for the specified time.
- Lyse the cells in lysis buffer on ice.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (anti-phospho-SR protein, clone 1H4) overnight at 4°C, following the manufacturer's recommended dilution.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

## In Vivo Xenograft/Allograft Tumor Model

This protocol outlines the establishment and monitoring of a MYC-driven tumor model in mice to evaluate the in vivo efficacy of **T025**.

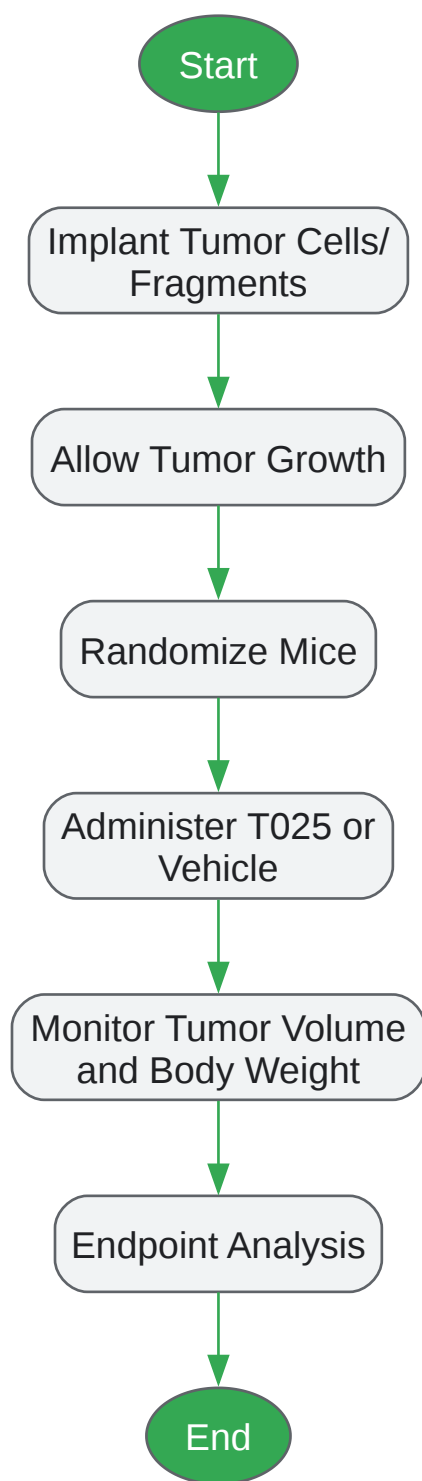
Materials:

- Immunocompromised mice (e.g., BALB/c nude mice) or syngeneic mice for allografts
- MYC-driven cancer cells (e.g., MDA-MB-468) or tumor fragments from MMTV-MYC transgenic mice
- Matrigel (optional)
- **T025**
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calipers
- Animal balance

Procedure:



- Tumor Implantation:
  - Xenograft: Subcutaneously inject  $1-10 \times 10^6$  MDA-MB-468 cells in a mixture with Matrigel into the flank of each mouse.
  - Allograft: Surgically implant a small tumor fragment (approximately 2-3 mm<sup>3</sup>) from an MMTV-MYC transgenic mouse into the mammary fat pad of a syngeneic mouse.
- Tumor Growth and Treatment:
  - Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Randomize the mice into treatment and control groups.
  - Administer **T025** (e.g., 50 mg/kg) or vehicle via oral gavage according to the desired schedule (e.g., twice daily on 2 days per week).
- Monitoring:
  - Measure tumor volume using calipers at regular intervals (e.g., twice a week) using the formula:  $\text{Volume} = (\text{length} \times \text{width}^2) / 2$ .
  - Monitor the body weight of the mice to assess toxicity.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).



[Click to download full resolution via product page](#)

**Caption:** Workflow for the in vivo tumor model experiment.

## Conclusion

**T025** represents a promising therapeutic agent for the treatment of MYC-driven cancers by exploiting their dependency on the splicing machinery. Its potent and specific inhibition of CLKs leads to widespread disruption of pre-mRNA splicing, ultimately resulting in cancer cell death. The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate the therapeutic potential of **T025** and to explore the broader implications of targeting RNA splicing in oncology. As our understanding of the intricate connections between oncogenic drivers and cellular vulnerabilities deepens, molecules like **T025** will be instrumental in developing the next generation of targeted cancer therapies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 4. Immunocompetent mouse allograft models for development of therapies to target breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [T025: A Potent CLK Inhibitor for Advancing MYC-Driven Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621720#t025-for-myc-driven-disease-research]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)